molecular formula C13H9BrF3NO3 B13050060 Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B13050060
M. Wt: 364.11 g/mol
InChI Key: GOVSKRISCFQHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound with the molecular formula C13H8BrF3NO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine, methoxy, and trifluoromethyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a base.

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide or a trifluoromethylating agent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) for methoxylation and N-bromosuccinimide (NBS) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.

Scientific Research Applications

Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyl-6-trifluoromethoxyquinoline: Similar in structure but lacks the carboxylate group.

    4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline: Similar but without the methyl ester group.

Uniqueness

Methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the carboxylate group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9BrF3NO3

Molecular Weight

364.11 g/mol

IUPAC Name

methyl 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C13H9BrF3NO3/c1-20-6-3-4-8-7(5-6)10(14)9(12(19)21-2)11(18-8)13(15,16)17/h3-5H,1-2H3

InChI Key

GOVSKRISCFQHPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=C2Br)C(=O)OC)C(F)(F)F

Origin of Product

United States

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